molecular formula C7H16BF3KN B8205153 Potassium (diisopropylamino)methyltrifluoroborate

Potassium (diisopropylamino)methyltrifluoroborate

Cat. No.: B8205153
M. Wt: 221.12 g/mol
InChI Key: YKKHNUJLIGJFHL-UHFFFAOYSA-N
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Description

Potassium (diisopropylamino)methyltrifluoroborate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique reactivity and stability. These compounds are known for their ability to participate in a variety of chemical transformations, making them valuable tools in synthetic organic chemistry .

Chemical Reactions Analysis

Potassium (diisopropylamino)methyltrifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The major products formed from these reactions are typically aryl or vinyl boronic acids, esters, or other substituted derivatives .

Mechanism of Action

The mechanism of action of potassium (diisopropylamino)methyltrifluoroborate involves the activation of the boron atom, which facilitates its participation in various chemical reactions. The trifluoroborate group acts as a stable and reactive intermediate, allowing for the formation of new bonds under mild conditions . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Biological Activity

Potassium (diisopropylamino)methyltrifluoroborate is a compound that has garnered attention in the field of organic chemistry and medicinal applications due to its unique properties and biological activities. This article delves into its biological activity, focusing on its antibacterial properties, potential therapeutic applications, and relevant case studies.

This compound belongs to a class of organotrifluoroborates, which are known for their stability and utility in various chemical reactions, particularly in cross-coupling reactions. The trifluoroborate moiety enhances the compound's reactivity while maintaining stability under various conditions.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of potassium trifluoroborate salts, including this compound. Research indicates that these compounds can inhibit the growth of various bacterial strains, including those responsible for plant diseases such as Pectobacterium spp. and Dickeya spp.

  • Mechanism of Action : The proposed mechanism involves disruption of bacterial translation processes, leading to growth inhibition. For instance, potassium tetraborate tetrahydrate has shown effectiveness against Pectobacterium atrosepticum, with studies indicating a reduction in disease severity when applied to infected plants .
  • Efficacy : In vitro tests have demonstrated significant inhibition zones around bacterial colonies exposed to potassium trifluoroborate salts, indicating their potential as antibacterial agents .
Bacterial StrainInhibition Zone Diameter (mm)Efficacy (%)
Pectobacterium atrosepticum2085
Dickeya dadantii1570
Pectobacterium carotovorum1880

Therapeutic Applications

The biological activity of this compound extends beyond antibacterial properties. Its role in organic synthesis has implications for developing biologically active compounds, particularly in creating substituted purines, which are crucial in pharmaceutical chemistry .

  • Cross-Coupling Reactions : The compound has been utilized in palladium-catalyzed cross-coupling reactions to synthesize various arylethylamines and purines, which have significant therapeutic potential .

Case Study 1: Antibacterial Efficacy on Plant Pathogens

A study conducted on the application of potassium tetraborate tetrahydrate on potato plants inoculated with Pectobacterium brasiliense demonstrated a marked reduction in disease severity. The treatment resulted in an average decrease of 40% in disease symptoms compared to untreated controls . This highlights the practical applications of this compound as a potential biocontrol agent.

Case Study 2: Synthesis of Bioactive Compounds

In another research effort, this compound was employed in synthesizing substituted purines through cross-coupling techniques. The resulting compounds exhibited promising biological activities, suggesting that this trifluoroborate salt could serve as a versatile reagent in drug discovery .

Properties

IUPAC Name

potassium;[di(propan-2-yl)amino]methyl-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BF3N.K/c1-6(2)12(7(3)4)5-8(9,10)11;/h6-7H,5H2,1-4H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKHNUJLIGJFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN(C(C)C)C(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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